1-[3'-(3-CHLORO-2-METHYLPHENYL)-2,4-DIPHENYL-2H,3'H-SPIRO[PHTHALAZINE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE
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Overview
Description
1-[3’-(3-chloro-2-methylphenyl)-2,4-diphenyl-2{H},3’{H}-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone is a complex organic compound with a unique spiro structure
Preparation Methods
The synthesis of 1-[3’-(3-chloro-2-methylphenyl)-2,4-diphenyl-2{H},3’{H}-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone involves multiple steps. One common synthetic route includes the reaction of 3-chloro-2-methylphenyl isocyanate with diphenylphthalazine under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
1-[3’-(3-chloro-2-methylphenyl)-2,4-diphenyl-2{H},3’{H}-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide . This inhibition can be crucial in treating conditions like peptic ulcers and kidney stones.
Comparison with Similar Compounds
Compared to other similar compounds, 1-[3’-(3-chloro-2-methylphenyl)-2,4-diphenyl-2{H},3’{H}-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone stands out due to its unique spiro structure, which imparts distinct chemical and physical properties. Similar compounds include:
1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids: These compounds also exhibit urease inhibitory activity but differ in their structural framework.
(3-chloro-2-methylphenyl)hydrazine derivatives: These compounds share a similar phenyl group but have different functional groups and applications.
This detailed article provides a comprehensive overview of 1-[3’-(3-chloro-2-methylphenyl)-2,4-diphenyl-2{H},3’{H}-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C30H23ClN4OS |
---|---|
Molecular Weight |
523g/mol |
IUPAC Name |
1-[4-(3-chloro-2-methylphenyl)-2',4'-diphenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-yl]ethanone |
InChI |
InChI=1S/C30H23ClN4OS/c1-20-26(31)18-11-19-27(20)35-30(37-29(33-35)21(2)36)25-17-10-9-16-24(25)28(22-12-5-3-6-13-22)32-34(30)23-14-7-4-8-15-23/h3-19H,1-2H3 |
InChI Key |
UILLNPLKBGRBMI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)N2C3(C4=CC=CC=C4C(=NN3C5=CC=CC=C5)C6=CC=CC=C6)SC(=N2)C(=O)C |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C3(C4=CC=CC=C4C(=NN3C5=CC=CC=C5)C6=CC=CC=C6)SC(=N2)C(=O)C |
Origin of Product |
United States |
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